1H-3-Benzazepin-7-ol, 8-chloro-5-(2,3-dihydro-7-benzofuranyl)-2,3,4,5-tetrahydro-3-methyl-, hydrochloride, (R)-
Description
BenchChem offers high-quality 1H-3-Benzazepin-7-ol, 8-chloro-5-(2,3-dihydro-7-benzofuranyl)-2,3,4,5-tetrahydro-3-methyl-, hydrochloride, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-3-Benzazepin-7-ol, 8-chloro-5-(2,3-dihydro-7-benzofuranyl)-2,3,4,5-tetrahydro-3-methyl-, hydrochloride, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
141696-67-5 |
|---|---|
Molecular Formula |
C19H21Cl2NO2 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(5R)-8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C19H20ClNO2.ClH/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14;/h2-4,9-10,16,22H,5-8,11H2,1H3;1H/t16-;/m0./s1 |
InChI Key |
JDWPTZHFKLBAPI-NTISSMGPSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H](C1)C3=CC=CC4=C3OCC4)O)Cl.Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl.Cl |
Origin of Product |
United States |
Biological Activity
1H-3-Benzazepin-7-ol, 8-chloro-5-(2,3-dihydro-7-benzofuranyl)-2,3,4,5-tetrahydro-3-methyl-, hydrochloride, (R)- is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
- Chemical Formula : C20H22ClNO
- Molecular Weight : 327.85 g/mol
- CAS Number : 106619-29-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is pivotal in the inflammatory process .
1. Analgesic Activity
Studies have shown that compounds similar to 1H-3-Benzazepin-7-ol can significantly reduce pain responses in animal models. For instance, in hot plate tests and tail-flick assays, the compound demonstrated notable analgesic effects comparable to established analgesics .
2. Anti-inflammatory Activity
The anti-inflammatory properties were evaluated using the carrageenan-induced paw edema model in mice. The results indicated that the compound effectively reduced inflammation by inhibiting edema formation, suggesting its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
In a specific study focusing on benzazepine derivatives, the compound was synthesized and tested for various pharmacological activities. The results indicated that it not only inhibited COX enzymes but also showed promise in modulating central nervous system activities, which may lead to further developments in treating pain-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
